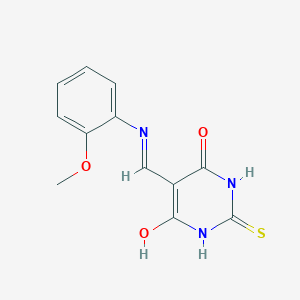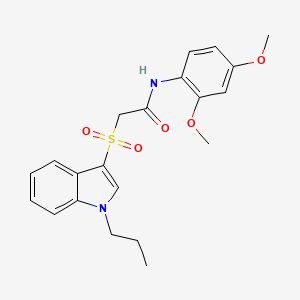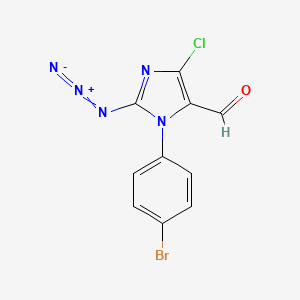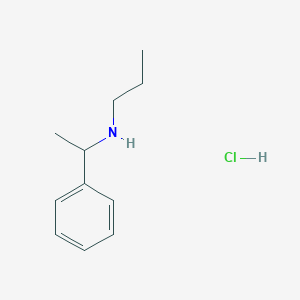
5-(((2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((2-methoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a precursor in the synthesis of diverse heterocyclic compounds with potential biological activities. For instance, it is used in the preparation of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives. These derivatives exhibit promising anti-inflammatory and analgesic properties, highlighting their potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Research
The compound has been instrumental in pharmacological research, especially in studying its effects as an inhibitor of cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showcasing significant analgesic and anti-inflammatory activities. This suggests its utility in developing new drugs targeting pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescence and Optical Properties
Research on the optical properties of derivatives of this compound reveals their potential in nonlinear optical materials for device applications. Their optical power limiting behavior, attributed to two-photon absorption phenomena, indicates their promise in developing materials for optical devices, offering a new avenue for the application of this compound in material science (Shettigar et al., 2009).
Chemical Sensing
The compound's derivatives have been explored as selective colorimetric and fluorescent chemosensors for metal ions. Such applications demonstrate the compound’s utility in environmental monitoring and chemical analysis, underscoring its versatility beyond medicinal chemistry (Singh et al., 2013).
properties
IUPAC Name |
6-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-9-5-3-2-4-8(9)13-6-7-10(16)14-12(19)15-11(7)17/h2-6H,1H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYCZWZFXHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)
![2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2957687.png)

![5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2957690.png)


![3-[4-(benzyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2957696.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2957697.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)
